1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea

Description

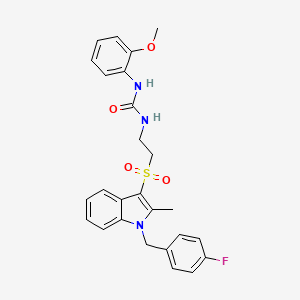

The compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a sulfonylethyl bridge connecting a substituted indole core to a 2-methoxyphenyl group. Its structure comprises:

- Indole core: Substituted at position 1 with a 4-fluorobenzyl group and at position 2 with a methyl group.

- Sulfonyl ethyl linker: Attached to position 3 of the indole.

- Urea moiety: Linked to the ethyl chain and substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name |

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3O4S/c1-18-25(21-7-3-5-9-23(21)30(18)17-19-11-13-20(27)14-12-19)35(32,33)16-15-28-26(31)29-22-8-4-6-10-24(22)34-2/h3-14H,15-17H2,1-2H3,(H2,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAPRFGAZKRYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the indole derivative. The process may include:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Urea Formation: The final step involves the reaction of the sulfonylated indole derivative with 2-methoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the sulfonyl and urea groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared below with four analogs (Table 1), highlighting key structural differences and their implications.

Table 1: Structural and Molecular Comparison

*Note: Molecular weight calculated based on formula C26H25FN3O4S.

Key Observations:

Core Heterocycle: The target compound and analogs retain the indole core, while uses a pyrimidinone scaffold. Indole derivatives are associated with kinase inhibition or receptor modulation, whereas pyrimidinones often target nucleotide-binding domains .

Substituent Effects: 4-Fluorobenzyl vs. Fluorine’s electron-withdrawing nature may improve metabolic stability . Urea Substituents:

- The 4-methoxyphenethyl group in introduces a flexible alkyl chain, which may enhance solubility but reduce target specificity.

Molecular Weight and Drug-Likeness :

Pharmacological Implications

- Sulfonylurea Linker : Present in the target compound and analogs , this group is critical in antidiabetic drugs (e.g., glimepiride, ) for ATP-sensitive potassium channel modulation . The 2-methoxyphenyl substituent may enhance selectivity over related receptors.

- Indole vs. Pyrimidinone: The indole core (target) may favor interactions with serotonin or kinase receptors, while the pyrimidinone in could target enzymes like dihydrofolate reductase.

Physicochemical Properties

- Solubility : The sulfonyl group enhances water solubility, but high molecular weight (~500) may limit dissolution.

Biological Activity

The compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 445.5 g/mol. The structure features an indole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Research indicates that compounds similar to This compound often exhibit their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors of key enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, including those involved in the regulation of glucose metabolism and insulin secretion, which are significant in diabetes management.

Antimicrobial Activity

Initial studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related indole compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 20 to 70 µM against these pathogens .

Anticancer Properties

Indole derivatives are widely studied for their anticancer potential. The compound's structural components suggest it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The sulfonamide group in the compound may confer anti-inflammatory properties. Studies have shown that related compounds can inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives against S. aureus and E. coli. The results indicated that compounds with similar structural features to our target compound exhibited significant antibacterial activity, with MIC values lower than those of standard antibiotics .

Study 2: Anticancer Activity

In another investigation focused on cancer treatment, researchers synthesized a series of indole-based urea derivatives and assessed their cytotoxicity against human cancer cell lines. The findings revealed that certain analogs showed promising results in inhibiting cell proliferation and inducing apoptosis .

Data Tables

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be monitored?

Methodological Answer: The synthesis of this urea derivative likely involves multi-step reactions, including sulfonation, alkylation, and urea bond formation. A plausible route is:

Sulfonation : React 1-(4-fluorobenzyl)-2-methylindole with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonated intermediate. Monitor reaction completion via TLC (hexane:EtOAc 3:1) or HPLC .

Alkylation : Introduce the ethyl spacer via nucleophilic substitution using a bromoethyl sulfone intermediate. Optimize base selection (e.g., NaH or K₂CO₃) to minimize side reactions .

Urea Formation : Couple the sulfonated ethyl intermediate with 2-methoxyphenyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purify via column chromatography (silica gel, gradient elution).

Q. Key Intermediates to Monitor :

- Sulfonated indole intermediate (characterize via ¹H NMR, δ 7.2–8.1 ppm for aromatic protons) .

- Bromoethyl sulfone (validate by FT-IR: S=O stretch at ~1350 cm⁻¹) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons from the 4-fluorobenzyl (δ 7.1–7.4 ppm), indole (δ 6.8–7.6 ppm), and 2-methoxyphenyl (δ 3.8 ppm for OCH₃) groups should integrate correctly.

- Sulfonyl and urea carbonyl carbons appear at δ 165–175 ppm in ¹³C NMR .

- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects at the urea moiety .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing the sulfonation step?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary:

- Temperature (0°C vs. room temperature).

- Molar ratio (indole:sulfonyl chloride, 1:1 to 1:1.5).

- Catalyst (e.g., DMAP vs. no catalyst).

Q. Response Variables :

- Yield (gravimetric analysis).

- Purity (HPLC area%).

Statistical Analysis :

Apply a Box-Behnken model to identify interactions between variables. For example, higher temperatures may accelerate reaction but increase hydrolysis byproducts .

Q. How should contradictory data regarding solubility in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–7.4) and solvents (DMSO, EtOH, hexane) using UV-Vis spectroscopy (λmax ~270 nm for urea derivatives).

- Molecular Dynamics Simulations : Calculate logP and Hansen solubility parameters to predict solvent compatibility. The 4-fluorobenzyl group may enhance lipophilicity, while the sulfonyl group increases polarity .

- Experimental Validation : Compare with structurally analogous urea compounds (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, logP = 4.2) to contextualize results .

Q. What in vitro models are appropriate for assessing kinase inhibition potential?

Methodological Answer:

- Kinase Assays : Use TR-FRET-based assays (e.g., LanthaScreen®) to screen against a panel of kinases (e.g., VEGFR, PDGFR) due to structural similarity to linifanib (a urea-based kinase inhibitor) .

- Cell-Based Models :

- Proliferation Assays : Test in HUVECs (vascular endothelial cells) at 1–10 µM concentrations.

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

Data Interpretation :

Correlate inhibitory activity with structural features (e.g., electron-withdrawing 4-fluorobenzyl group may enhance target binding) .

Q. How can computational chemistry predict binding affinity with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PDB ID: 3BE2 for VEGFR2). Focus on hydrogen bonds between the urea moiety and kinase backbone (e.g., Cys917) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG_binding. Compare with experimental IC₅₀ values for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.